8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of quinoline derivatives.
Properties
IUPAC Name |
8-methoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-7-6-8-18(13-17)15-28-16-22-24(19-9-4-3-5-10-19)26-27-25(22)21-14-20(29-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIQOBGWGZPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar strategies but may utilize more scalable and efficient processes, such as microwave-assisted synthesis or solvent-free conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent.
Case Study: Antibacterial Properties
A study synthesized various derivatives of quinoline and tested them against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, compounds similar to 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibited significant antibacterial activity. The presence of electron-donating and electron-withdrawing groups influenced their efficacy against Gram-positive and Gram-negative bacteria, showcasing a structure-activity relationship that could guide future drug design efforts .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8-Methoxy Compound | 6.25 | Mycobacterium smegmatis |
| Other Derivatives | 12.5 | Pseudomonas aeruginosa |
Antitubercular Potential
The compound's structural characteristics suggest it may inhibit key enzymes involved in tuberculosis pathology.
Case Study: Inhibition of InhA Enzyme
Research into quinoline derivatives has demonstrated that certain compounds can inhibit the InhA enzyme, critical for the survival of Mycobacterium tuberculosis. Molecular docking studies indicated that compounds with similar structures to this compound showed promising interactions with this target, suggesting potential as antitubercular agents .
Other Biological Activities
Beyond antimicrobial properties, the compound's derivatives are being explored for additional therapeutic applications:
- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Candida albicans.
- Cytotoxicity : Initial screenings indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanism of action.
- Anti-inflammatory Effects : Compounds with similar moieties have been linked to reduced inflammation in preclinical models.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent reactions. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 8-methoxyquinoline and 5-methylquinoline. Compared to these, 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibits unique properties due to its additional functional groups, which enhance its biological activity and specificity .
Biological Activity
8-Methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a novel compound within the pyrazoloquinoline class, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 379.46 g/mol. The compound features a unique structure that includes a pyrazoloquinoline core, contributing to its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Core : Achieved through the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
- Quinoline Ring Formation : The pyrazole intermediate undergoes cyclization with aromatic aldehydes or ketones.
- Substitution Reactions : Methoxy and phenyl groups are introduced via electrophilic aromatic substitution techniques.
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effectiveness against various cancer cell lines. One study demonstrated that derivatives similar to this compound inhibited the proliferation of colorectal cancer cells (HCT116 and Caco-2), inducing apoptosis and blocking the cell cycle in the G2/M phase by targeting the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Properties
In vitro evaluations have shown that pyrazoloquinoline derivatives exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may have potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that related pyrazoloquinoline derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This activity is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- DNA Interaction : It might interact with DNA or proteins, leading to alterations in cellular processes.
- Signal Pathway Modulation : It modulates key signaling pathways involved in cell growth and apoptosis.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other quinoline derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 8-Amino-5-methoxyquinoline | Quinoline derivative | Antimicrobial, Anticancer |
| Fluoroquinolines | Antibacterial agents | Broad-spectrum antibacterial |
| 8-Methoxy-indolo[2,3-b] quinoline | Indole derivative | Antitumor activity via PI3K/AKT/mTOR inhibition |
Case Studies
- Colorectal Cancer Study : A study on derivatives similar to this compound showed significant cytotoxicity against colorectal cancer cells via apoptosis induction .
- Antimicrobial Evaluation : In vitro studies reported effective inhibition of various bacterial strains with MIC values indicating strong antimicrobial potential .
Q & A
Q. What are the key synthetic routes for synthesizing 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The compound is synthesized via multi-step organic reactions:
Core Formation : Condensation of substituted phenylhydrazines with quinoline precursors, often employing Suzuki–Miyaura coupling to introduce aryl groups (e.g., phenyl or methylphenyl substituents) .
Functionalization : Methoxy and methylbenzyl groups are introduced via nucleophilic substitution or alkylation under controlled conditions (e.g., using NaH or KOH as bases) .
Purification : Chromatography (e.g., column or HPLC) and recrystallization are critical for isolating high-purity product .
Q. How is the compound structurally characterized, and what spectroscopic techniques are employed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic ring fusion patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~423.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, confirming the pyrazoloquinoline core and substituent orientations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data among structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs with systematic variations (Table 1). For example:
| Substituent Position | Biological Activity Trend | Key Reference |
|---|---|---|
| 5-[(3-Methylphenyl)methyl] | Enhanced anti-inflammatory activity vs. benzyl analogs | |
| 8-Methoxy | Improved solubility but reduced binding affinity in certain targets | |
| 3-Phenyl | Increased steric hindrance, altering enzyme inhibition |
- Mechanistic Studies : Use kinetic assays (e.g., IC determination) and molecular docking to identify binding site interactions .
Q. What strategies optimize reaction conditions for higher yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability during cyclization .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and minimizes side products .
- In-line Analytics : TLC or HPLC monitors reaction progress to terminate at optimal conversion .
Q. How do computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase or receptor targets) using crystallographic data .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .
- MD Simulations : Trajectory analysis evaluates stability of ligand-target complexes under physiological conditions .
Q. What are the challenges in designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Balance lipophilicity (XLogP3 ~4.9) via substituent modifications to enhance blood-brain barrier penetration or reduce toxicity .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens) to slow CYP450-mediated degradation .
- Prodrug Strategies : Mask polar groups (e.g., methoxy) with enzymatically cleavable linkers for targeted release .
Data Contradiction Analysis
Example Scenario : Conflicting reports on anti-cancer activity between 8-methoxy and 8-ethoxy analogs.
Resolution Workflow :
Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time).
Physicochemical Profiling : Compare solubility and membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues .
Target Engagement Studies : Use CRISPR knockouts or competitive binding assays to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
